molecular formula C15H29NO4 B3053351 2-((tert-Butoxycarbonyl)amino)decanoic acid CAS No. 53296-39-2

2-((tert-Butoxycarbonyl)amino)decanoic acid

Cat. No.: B3053351
CAS No.: 53296-39-2
M. Wt: 287.39 g/mol
InChI Key: OXOZMSCSDJPGHN-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)decanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions during the synthesis process .

Mechanism of Action

Target of Action

Boc-2-amino-decanoic acid, also known as 2-((tert-Butoxycarbonyl)amino)decanoic acid or Boc-(2R)-2-Amino-decanoic acid, is primarily used as a protective group for amines in the field of organic synthesis . The primary targets of this compound are amino groups, particularly in amino acids and peptides .

Mode of Action

The compound acts by protecting the amino group during chemical reactions. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The Boc-2-amino-decanoic acid affects the biochemical pathways involved in the synthesis of multifunctional targets, particularly where amino functions are prominent . The compound plays a pivotal role in the synthesis of these targets, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Result of Action

The primary result of the action of Boc-2-amino-decanoic acid is the protection of amino groups during chemical reactions. This protection enables the successful synthesis of a wide variety of compounds, including complex organic molecules and pharmaceuticals .

Action Environment

The action of Boc-2-amino-decanoic acid is influenced by various environmental factors, including the presence of a base, the temperature, and the specific conditions of the reaction . For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOZMSCSDJPGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562092
Record name 2-[(tert-Butoxycarbonyl)amino]decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53296-39-2
Record name 2-[(tert-Butoxycarbonyl)amino]decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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